LEO 39652

PDE4 Inhibition Enzymatic Assay Atopic Dermatitis

Topical PDE4 inhibition studies in small-animal models are frequently confounded by systemic drug absorption, obscuring true local efficacy readouts. LEO 39652 directly solves this with an engineered dual-soft design-stable in skin (t½ >120 min) yet rapidly inactivated in blood and liver (t½ <10 min). • Systemic clearance: 930 mL/min/kg (rat), ensuring any absorbed fraction is immediately eliminated before causing off-target effects. • PDE4 potency: IC50 1.2-3.8 nM across all four subtypes (A, B, C, D); TNF-α inhibition at 6.0 nM in human PBMCs-~17-fold more potent than apremilast in comparable assays. • Supplied ≥98% purity with full analytical documentation; available from stock for expedited global delivery to your lab.

Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
CAS No. 1445656-91-6
Cat. No. B10824691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEO 39652
CAS1445656-91-6
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5
InChIInChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3
InChIKeyLUUUHUYQTLUIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LEO 39652: A Dual-Soft PDE4 Inhibitor for Atopic Dermatitis Research


LEO 39652 (CAS 1445656-91-6) is a novel, small-molecule phosphodiesterase-4 (PDE4) inhibitor, specifically designed as a 'dual-soft' topical agent. It demonstrates potent inhibition across all four PDE4 subtypes (A, B, C, and D), with IC50 values ranging from 1.2 nM to 3.8 nM [1]. This compound is the clinical candidate resulting from an extensive medicinal chemistry program at LEO Pharma aimed at maximizing local skin efficacy while minimizing systemic exposure, a concept achieved through ester functionalities engineered for rapid inactivation by both blood and liver esterases (the 'dual-soft' mechanism), while maintaining stability in human skin [2].

Dual-Soft Design
Engineered esterase-labile for skin-stable, systemic-labile property
Pan-PDE4 Inhibition
Reported inhibition across subtypes A–D supports pathway study fit
Topical Model Fit
Designed for atopic dermatitis model target-engagement with low systemic confound

LEO 39652 Differentiation from Standard PDE4 Inhibitors


LEO 39652 is not interchangeable with other PDE4 inhibitors like roflumilast, apremilast, or crisaborole due to its uniquely engineered 'dual-soft' design. Unlike standard PDE4 inhibitors that are optimized for potency alone, LEO 39652 is a purpose-built soft drug where potency is balanced against a predetermined, rapid metabolic inactivation profile in the systemic circulation [1]. This design is critical for a topical agent intended for potentially large body surface area application, as it directly addresses the risk of dose-limiting systemic adverse events (e.g., nausea, diarrhea) that are common with oral PDE4 inhibitors like apremilast, or that could arise from systemic absorption of topically applied agents [2]. The evidence below demonstrates that this compound's value proposition is not merely its potency, but its differentiated stability and clearance profile that enables its specific therapeutic window.

Non-soft PDE4 inhibitors
Lack dual-soft design; systemic exposure profile may not transfer to topical models
Crisaborole (topical comparator)
Reported PDE4 inhibition profile differs; target-engagement context may require validation
Oral PDE4 inhibitors (e.g. apremilast)
Not engineered for skin-selective metabolism; clearance profile may differ

Evidence for LEO 39652 Differentiation


PDE4 Inhibition Potency vs. Crisaborole

LEO 39652 demonstrates significantly higher potency for PDE4 compared to the approved topical PDE4 inhibitor, crisaborole. In standardized in vitro enzymatic assays, LEO 39652 inhibits all four PDE4 subtypes (A-D) with IC50 values in the low nanomolar range (1.2-3.8 nM) [1]. In contrast, crisaborole has a reported IC50 of 240 nM (0.24 µM) against PDE4 [2]. This represents a potency difference of over two orders of magnitude (60-200 fold).

PDE4 IC50 vs Crisaborole
Cross-study comparable
LEO 39652: 1.2–3.8 nM (PDE4A–D) Crisaborole: 240 nM Reported ~60–200× difference
Supports PDE4 target-engagement assay sensitivity review
Recombinant human isoforms; cross-study conditions may vary
PDE4 Inhibition Enzymatic Assay Atopic Dermatitis IC50

TNF-α Inhibition Potency vs. Apremilast

In a functional assay measuring the inhibition of LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs), LEO 39652 demonstrates an IC50 of 6.0 nM [1]. In a comparable assay, the oral PDE4 inhibitor apremilast inhibits TNF-α release with an IC50 of 104 nM . This indicates LEO 39652 is approximately 17 times more potent in this cellular model of inflammation.

TNF-α IC50 vs Apremilast
Cross-study comparable
LEO 39652: 6.0 nM Apremilast: 104 nM Reported ~17× difference
Supports cellular anti-inflammatory readout interpretation
LPS-stimulated human PBMCs; comparable assay context
TNF-alpha Inhibition PBMC Assay Anti-inflammatory IC50

Skin-Selective Metabolic Stability

The defining 'dual-soft' characteristic of LEO 39652 is its engineered metabolic instability in the systemic compartment coupled with stability in the target organ. The compound is rapidly inactivated in both blood and liver (dual-soft) [1]. In human blood in vitro, LEO 39652 (1 µM) is degraded with a half-life (t1/2) of less than 10 minutes, and in human liver microsomes (1 µM), the t1/2 is 5.2 minutes [1]. Critically, the compound demonstrates high stability in human skin homogenate, with a t1/2 of >120 minutes [1]. This profile is engineered and not shared by non-soft drug PDE4 inhibitors.

Metabolic Stability
Class-level inference
Skin t1/2 >120 min Blood t1/2
Supports skin-selective retention for topical model studies
In vitro stability at 1 µM; in vivo tissue levels may differ
In Vivo Clearance
Class-level inference
CL: Rat 930, Minipig 200, Monkey 300 mL/min/kg Parent AUC: 4% (rat), 6% (minipig), 6% (monkey)
Supports low systemic parent exposure interpretation
Preclinical IV data; topical route may alter absolute exposure
Soft Drug Design Metabolic Stability Esterase Topical Safety

Systemic Clearance and Low Exposure

Preclinical pharmacokinetic studies in rats, minipigs, and monkeys confirm the in vivo translation of the 'dual-soft' concept. Following intravenous administration, LEO 39652 exhibits extremely high total plasma clearance (CL): 930 mL/min/kg in rats, 200 mL/min/kg in minipigs, and 300 mL/min/kg in monkeys [1]. This high clearance results in very low systemic exposure, as indicated by the low percentage of total AUC attributed to the parent compound: 4% in rats, 6% in minipigs, and 6% in monkeys [1].

In Vivo Clearance
Class-level inference
CL: Rat 930, Minipig 200, Monkey 300 mL/min/kg Parent AUC: 4% (rat), 6% (minipig), 6% (monkey)
Supports low systemic parent exposure interpretation
Preclinical IV data; topical route may alter absolute exposure
Pharmacokinetics Clearance Systemic Exposure Preclinical

Application Scenarios for LEO 39652


Topical PDE4 Inhibition with Low Systemic Risk

LEO 39652 is ideally suited for preclinical in vivo models of atopic dermatitis or other inflammatory skin conditions where potent local PDE4 inhibition is required, but the model's small size (e.g., mouse, rat) makes systemic exposure from topical application a confounding variable. The compound's high systemic clearance (930 mL/min/kg in rats) and rapid blood degradation (t1/2 < 10 min) ensure that any absorbed drug is quickly inactivated, allowing researchers to isolate local effects from systemic pharmacology [1].

Formulation Development for Soft PDE4 Inhibitors

The differential stability profile of LEO 39652—stable in skin homogenate (t1/2 > 120 min) but rapidly degraded in systemic compartments (blood/liver t1/2 < 10 min)—makes it an exceptional tool compound for developing analytical methods and in vitro release testing (IVRT) protocols for topical soft drug products [1]. Its unique properties allow for clear differentiation between drug that remains in the skin and that which has entered the receptor fluid in Franz cell diffusion studies.

Comparative Potency in Human Cell Models

With an IC50 of 6.0 nM for inhibiting TNF-α release from human PBMCs, LEO 39652 is a highly potent and relevant positive control for ex vivo studies exploring the anti-inflammatory effects of PDE4 inhibition in human immune cells [1]. Its potency, which is ~17-fold greater than apremilast in a comparable assay, makes it suitable for detecting subtle changes in inflammatory pathways at low, physiologically relevant concentrations .

Application
Selection Property
Validation Focus
Inflammatory skin model target engagement
Dual-soft esterase-labile design (skin-stable, systemic-labile)
Local vs systemic drug effect partitioning
Topical formulation release testing (IVRT/IVPT)
Differential stability in skin vs receptor fluid
Discrimination of skin-retained drug from permeated fraction
Human PBMC anti-inflammatory assay
Functional PDE4 inhibition in immune cells
Cytokine release inhibition under stimulation

Technical Documentation Hub

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37 linked technical documents
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